molecular formula C20H26O2S3 B14287109 4,4'-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) CAS No. 141406-98-6

4,4'-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol)

Cat. No.: B14287109
CAS No.: 141406-98-6
M. Wt: 394.6 g/mol
InChI Key: ZFAMZEAWCZRGJS-UHFFFAOYSA-N
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Description

4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) is a chemical compound known for its unique structure and properties It is a bisphenol derivative with a trisulfane linkage, which contributes to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) typically involves the reaction of 2-tert-butylphenol with sulfur-containing reagents. One common method is the reaction of 2-tert-butylphenol with sulfur dichloride (SCl2) in the presence of a base, such as pyridine, to form the trisulfane linkage. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol).

Chemical Reactions Analysis

Types of Reactions

4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) undergoes various chemical reactions, including:

    Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the trisulfane linkage, leading to the formation of thiols or disulfides.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Nitro derivatives, halogenated phenols

Scientific Research Applications

4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) primarily involves its antioxidant properties. The trisulfane linkage can interact with free radicals, neutralizing them and preventing oxidative damage. This compound can also chelate metal ions, reducing their catalytic activity in oxidative processes. The phenolic groups contribute to its ability to donate hydrogen atoms, further enhancing its antioxidant capacity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) is unique due to its trisulfane linkage, which imparts distinct chemical reactivity and stability. This linkage allows it to undergo specific oxidation and reduction reactions that are not typical for other bisphenol derivatives. Additionally, its ability to chelate metal ions and scavenge free radicals makes it a valuable compound in various applications.

Properties

CAS No.

141406-98-6

Molecular Formula

C20H26O2S3

Molecular Weight

394.6 g/mol

IUPAC Name

2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)trisulfanyl]phenol

InChI

InChI=1S/C20H26O2S3/c1-19(2,3)15-11-13(7-9-17(15)21)23-25-24-14-8-10-18(22)16(12-14)20(4,5)6/h7-12,21-22H,1-6H3

InChI Key

ZFAMZEAWCZRGJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)SSSC2=CC(=C(C=C2)O)C(C)(C)C)O

Origin of Product

United States

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